molecular formula C17H14FN3O2S B5704517 N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide

N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide

Número de catálogo B5704517
Peso molecular: 343.4 g/mol
Clave InChI: CORHHKODFGIWLR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide, commonly referred to as EFdA, is a synthetic nucleoside analogue that has been found to exhibit potent antiviral activity against human immunodeficiency virus (HIV). EFdA is structurally similar to other nucleoside analogue drugs, such as AZT and tenofovir, but has been found to be more effective in inhibiting HIV replication.

Mecanismo De Acción

EFdA is a nucleoside analogue that inhibits N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide replication by interfering with the reverse transcriptase enzyme, which is essential for viral replication. EFdA is incorporated into the viral DNA chain during replication, causing premature termination of the chain and ultimately inhibiting viral replication (Mitsuya et al., 2015).
Biochemical and Physiological Effects:
EFdA has been found to be highly effective in inhibiting this compound replication in vitro and in vivo. In addition, EFdA has been shown to have a long half-life in the body, which may make it a more effective treatment option than other nucleoside analogue drugs (Mitsuya et al., 2015). EFdA has also been found to have low toxicity in animal models, suggesting that it may be a safe and effective treatment option for this compound infection (Baba et al., 2017).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of EFdA is its high potency in inhibiting N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide replication, even against drug-resistant strains of the virus. In addition, EFdA has a long half-life in the body, which may make it a more effective treatment option than other nucleoside analogue drugs. However, one limitation of EFdA is its relatively complex synthesis method, which may make it more difficult to produce on a large scale (Mitsuya et al., 2015).

Direcciones Futuras

There are several potential future directions for research on EFdA. One area of focus could be the development of more efficient synthesis methods for EFdA, which would make it more accessible for large-scale production. Another area of focus could be the development of combination therapies that include EFdA, which may increase its effectiveness in treating N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide infection. Additionally, further studies could be conducted to investigate the potential use of EFdA in PrEP and PEP against this compound infection (Baba et al., 2017).
Conclusion:
In conclusion, EFdA is a synthetic nucleoside analogue that has been found to exhibit potent antiviral activity against this compound. The synthesis of EFdA involves several steps, and it has been extensively studied for its antiviral activity against this compound. EFdA inhibits this compound replication by interfering with the reverse transcriptase enzyme and has been found to have low toxicity in animal models. While EFdA has several advantages as a treatment option for this compound infection, there are also limitations to its use. However, there are several potential future directions for research on EFdA, including the development of more efficient synthesis methods and the investigation of combination therapies that include EFdA.

Métodos De Síntesis

The synthesis of EFdA involves several steps, including the preparation of the starting materials and the coupling of the thiadiazole and benzamide moieties. The synthesis of EFdA has been described in detail in several scientific publications (Mitsuya et al., 2015; Baba et al., 2017).

Aplicaciones Científicas De Investigación

EFdA has been extensively studied for its antiviral activity against N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide. In vitro studies have shown that EFdA is highly effective in inhibiting this compound replication, even against drug-resistant strains of the virus (Mitsuya et al., 2015). In addition, EFdA has been found to be effective against other retroviruses, such as simian immunodeficiency virus (SIV) and feline immunodeficiency virus (FIV) (Baba et al., 2017). EFdA has also been studied for its potential use in pre-exposure prophylaxis (PrEP) and post-exposure prophylaxis (PEP) against this compound infection (Mitsuya et al., 2015).

Propiedades

IUPAC Name

N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c1-2-23-12-9-7-11(8-10-12)16-20-21-17(24-16)19-15(22)13-5-3-4-6-14(13)18/h3-10H,2H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORHHKODFGIWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.